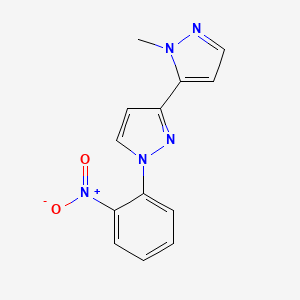![molecular formula C16H16N4O2S B2553733 N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 304691-51-8](/img/structure/B2553733.png)
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a member of the triazole derivatives, which are known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and biological activity of closely related N-aryl triazole derivatives are discussed, suggesting potential applications in agriculture and pharmacology due to their effects on plant growth and development .
Synthesis Analysis
The synthesis of related N-aryl triazole derivatives involves S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives under alkaline conditions . This method could potentially be adapted for the synthesis of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide by choosing appropriate starting materials and reaction conditions. The synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines, which share a similar triazolopyridine core, is achieved through the reaction of pyridines with N-(phenylsulfonyl)benzohydrazonoyl chloride followed by oxidation . This information provides a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques would be essential in elucidating the structure of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, ensuring the correct formation of the compound and the integrity of the triazole and acetamide functional groups.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be complex, as evidenced by the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines, which involves the generation of intermediates and subsequent oxidation and elimination reactions . These reactions highlight the potential for triazole compounds to undergo further chemical transformations, which could be relevant for the modification or functionalization of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of triazole derivatives generally include moderate to good solubility in organic solvents and stability under various conditions . These properties are important for the practical application and handling of the compound, including its use in biological assays or as a potential pharmaceutical agent.
Applications De Recherche Scientifique
Anticancer Applications
The modification and synthesis of compounds related to N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide have been explored for their potential anticancer effects. For instance, Xiao-meng Wang et al. (2015) studied compounds with antiproliferative activities against human cancer cell lines, highlighting the potential of these compounds as effective anticancer agents with low toxicity (Wang et al., 2015). Additionally, G. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs showing inhibition activity against the HCT 116 cancer cell line, suggesting their utility as anticancer agents (Kumar et al., 2019).
Antimicrobial Activity
Research on the antimicrobial evaluation of novel pyrido and thiazolo triazolo pyridines by Azza M. El‐Kazak and M. Ibrahim (2013) has shown that these compounds exhibit antimicrobial activity, indicating their potential use in combating bacterial infections (El‐Kazak & Ibrahim, 2013). Similarly, Jyotindra B Mahyavanshi et al. (2017) synthesized a series of compounds evaluated for their in vitro antibacterial and anti-fungal activities, demonstrating the antimicrobial potential of these derivatives (Mahyavanshi et al., 2017).
Synthesis and Characterization of Novel Compounds
The research also extends to the synthesis and structural elucidation of novel heterocyclic compounds with potential biological activities. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling by Walid Fathalla (2015) explores the creation of new compounds that could serve as the basis for further biological assessments (Fathalla, 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-22-13-8-6-12(7-9-13)17-15(21)11-23-16-19-18-14-5-3-4-10-20(14)16/h3-10H,2,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVGUGGYAMHTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

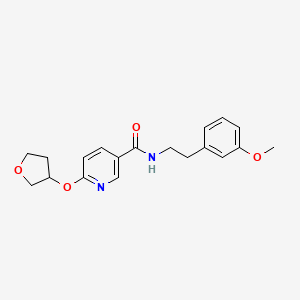
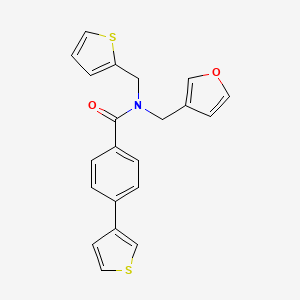
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)
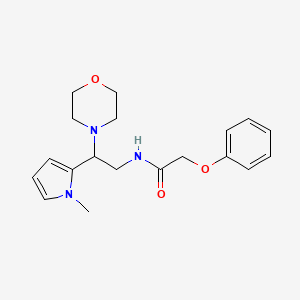

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)

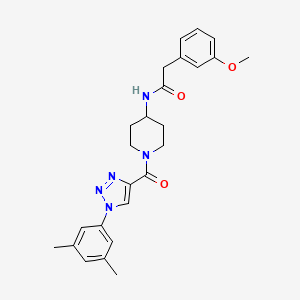
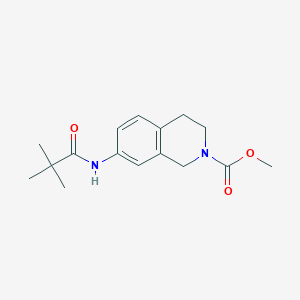

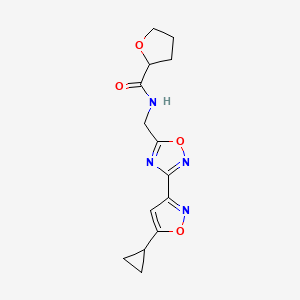
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)
